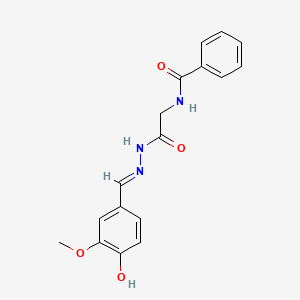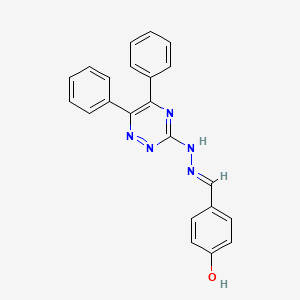
4-Hidroxiimino-4,5,6,7-tetrahidrobenzofurazán
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 g/mol . The compound is also known by other names such as “6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime” and "4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ . The compound has a topological polar surface area of 71.5 Ų .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.5 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has no rotatable bonds . The exact mass of the compound is 153.053826475 g/mol .
Aplicaciones Científicas De Investigación
Aromatización de Semmler-Wolff
El compuesto “4-Hidroxiimino-4,5,6,7-tetrahidrobenzofurazán” se ha utilizado en el proceso de aromatización de Semmler-Wolff. Este proceso implica la conversión de este compuesto y su derivado 1-óxido en ácido sulfúrico y anhídrido acético en 4-amino[2,1,3]benzoxadiazol y 4-acetamido[2,1,3]benzoxadiazol 1-óxido {svg_1}.
Síntesis de Aminas
Las aminas resultantes de la aromatización de Semmler-Wolff de “this compound” se han estudiado por sus propiedades {svg_2}. Esto sugiere posibles aplicaciones en la síntesis de aminas.
Sondas Luminiscentes
Los compuestos con una estructura similar a “6,7-Dihidrobenzo[c][1,2,5]oxadiazol-4(5H)-ona oxima” se han utilizado para diseñar y preparar sondas luminiscentes altamente sensibles y selectivas para detectar aminas aromáticas primarias (PAA), que son contaminantes orgánicos persistentes y altamente tóxicos {svg_3}.
Celdas Solares Sensibilizadas con Tinte (DSSC)
Compuestos similares se han utilizado en el diseño de tintes orgánicos para DSSC. Estos tintes están diseñados con un donador (D), enlaces π (π) y un aceptor (A) para formar la estructura D-π-A {svg_4}.
Propiedades
IUPAC Name |
N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCYPOGJHSLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NO)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a notable characteristic of the synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan as described in the literature?
A1: Contrary to previous literature, reacting the sodium salt of 2-Hydroxyimino-cyclohexanone with hydroxylamine hydrochloride and calcium carbonate yields 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan. [] This contradicts earlier reports and highlights a more convenient synthesis route.
Q2: Can 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan be used as a building block for other heterocyclic compounds?
A2: Yes, research indicates that 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan, also known as 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime, can be utilized in the synthesis of more complex structures. For example, it reacts with acetylene to form 1,2,5-Oxadiazolo[3,4-g]indoles via an annulation reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-N'-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B604364.png)
![ethyl 2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B604366.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604367.png)
![4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarbonitrile](/img/structure/B604370.png)
![4,5-dimethyl-2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarbonitrile](/img/structure/B604371.png)
![3-[(2-hydroxybenzylidene)amino]-2-(phenoxymethyl)-4(3H)-quinazolinone](/img/structure/B604372.png)
![3-({2-hydroxy-5-nitrobenzylidene}amino)-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B604374.png)



![ethyl 2-({2-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B604379.png)
![3-[(4-methoxyanilino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B604381.png)
![Ethyl 4-(4-bromophenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B604383.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B604384.png)
